(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE
Overview
Description
(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE, also known as 1-phenoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one, is a research chemical with the molecular formula C27H23O2P and a molecular weight of 410.44 g/mol. This compound is primarily used in various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE typically involves the reaction of triphenylphosphine with a suitable precursor, such as 3-phenoxy-2-oxopropanal. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphine derivatives. Substitution reactions result in the formation of various substituted phosphoranes.
Scientific Research Applications
(3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-PHENOXY-2-OXOPROPYLIDENE)TRIPHENYLPHOSPHORANE involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction it undergoes. For instance, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- (3-Phenoxy-2-oxopropylidene)triphenylphosphorane
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
This compound is unique due to its phenoxy group, which imparts distinct reactivity and properties compared to other phosphoranes. This makes it particularly valuable in specific synthetic applications where such reactivity is desired.
Properties
IUPAC Name |
1-phenoxy-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23O2P/c28-23(21-29-24-13-5-1-6-14-24)22-30(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDFXYHVIFUFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451952 | |
Record name | 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33502-03-3 | |
Record name | 1-Phenoxy-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.